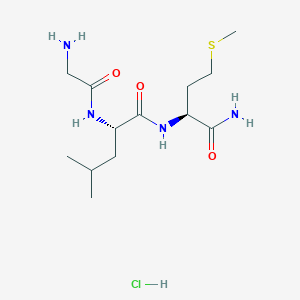

H-Gly-Leu-Met-Nh2 HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Gly-Leu-Met-Nh2 HCl, also known as Gly-Leu-Met-NH2 HCl, is a tripeptide composed of glycine, L-leucine, and L-methioninamide joined in sequence by peptide linkages . It is a C-terminal fragment of substance P and is functionally related to glycine, L-leucine, and L-methioninamide .

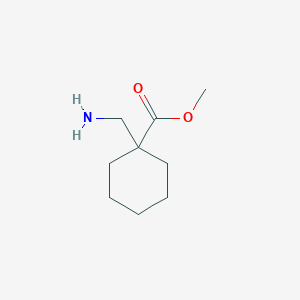

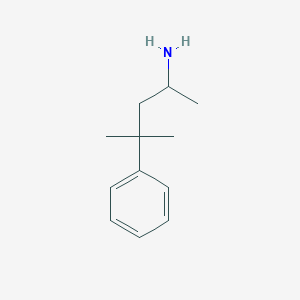

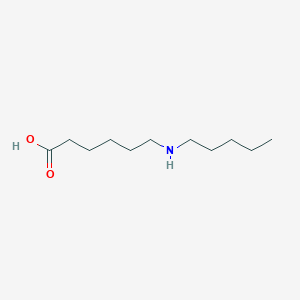

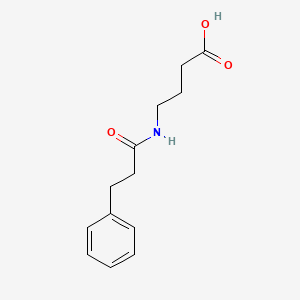

Molecular Structure Analysis

The molecular formula of H-Gly-Leu-Met-Nh2 HCl is C13H27ClN4O3S . The molecular weight is 318.44 g/mol . The IUPAC name is (2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity of Peptides

The compound H-Gly-Leu-Met-NH2 HCl is studied within the context of synthesizing eledoisin-like depsipeptides, aimed at understanding the relationship between peptide structure and biological activity. Research indicated that specific analogs of this compound show substantial biological activity, suggesting the critical role of the peptide backbone in determining function. The synthesis approach involved replacing certain amino acids with α-hydroxy acids to compare biological activities, revealing insights into the structural requirements for hypotensive activity (Sugano et al., 1973).

Conformational Studies

Another research application involves conformational analysis and synthesis of analogs, like replacing the peptide bond in Pro-Leu-Gly-NH2 with a CH2-NH function to explore the effects on the molecule's conformation. This study sheds light on how modifications to the peptide bond can impact the biological activity and toxicity, providing a foundation for understanding peptide structure-activity relationships (Vander Elst et al., 2009).

Neuropeptide Research

H-Gly-Leu-Met-NH2 HCl is also relevant in the study of neuropeptides and their biological implications. Research on brain neuropeptides that modulate the action of morphine isolated peptides that share structural similarities with H-Gly-Leu-Met-NH2 HCl, illustrating the compound's relevance in understanding the mechanisms of pain modulation and the potential therapeutic applications of neuropeptide research (Yang et al., 1985).

Peptide Aggregation and Conformation

Studies on melanostatin and related peptides, including the analysis of their aggregation and conformation in various solvents, utilize analogs similar to H-Gly-Leu-Met-NH2 HCl. These studies provide insight into how peptides interact at the molecular level, revealing the conditions under which peptides like melanostatin aggregate and adopt specific conformations, which is crucial for understanding their biological functions and the design of peptide-based therapeutics (Higashijima et al., 1978).

Eigenschaften

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O3S.ClH/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3;/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20);1H/t9-,10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMAGTQNPFSIDF-IYPAPVHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-Leu-Met-Nh2 HCl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)

![Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B1317259.png)

![6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1317271.png)